N-(3-Fluorobenzyl)-2-methoxyaniline
Description
Significance of N-Aryl Amine Scaffolds in Modern Organic and Medicinal Chemistry
The N-aryl amine framework is a cornerstone in the architecture of many biologically active molecules and functional materials. wjpmr.com This structural unit, where a nitrogen atom is directly connected to an aromatic ring, is a prevalent feature in a significant portion of pharmaceuticals. drugdiscoverytrends.com The nitrogen atom in these scaffolds can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the binding of a drug molecule to its biological target, such as a protein or an enzyme. drugdiscoverytrends.com
The synthesis of N-aryl amines has been a long-standing area of interest in organic chemistry, with the development of powerful cross-coupling methods like the Buchwald-Hartwig amination revolutionizing the accessibility of these compounds. wjpmr.com These methods allow for the precise and efficient formation of the carbon-nitrogen bond, enabling the synthesis of a diverse range of N-aryl amine derivatives for screening in drug discovery programs. wjpmr.com Aromatic amines are key substructures in over a third of drug candidates, highlighting their importance in the pharmaceutical industry. drugdiscoverytrends.com
Overview of Fluorinated Organic Compounds in Advanced Research
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. tandfonline.com Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule. tandfonline.com These modifications can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. tandfonline.comresearchgate.net
The carbon-fluorine bond is exceptionally strong, which can protect a drug molecule from metabolic degradation, thereby prolonging its therapeutic effect. nih.govnih.gov Furthermore, the substitution of a hydrogen atom with a similarly sized fluorine atom can lead to subtle conformational changes that may optimize the interaction with a biological target. tandfonline.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine, a testament to the profound impact of this element in drug design. nih.gov In recent years, there has been a notable trend in the increasing number of fluorinated drugs approved by regulatory agencies like the U.S. FDA. tandfonline.com
Contextualization of N-(3-Fluorobenzyl)-2-methoxyaniline within Aniline (B41778) Derivative Studies
Aniline and its derivatives are fundamental building blocks in the chemical industry, serving as precursors for a wide range of products including dyes, polymers, and pharmaceuticals. wordpress.comresearchgate.netwikipedia.org Aniline itself is a simple aromatic amine, consisting of a phenyl group attached to an amino group. wikipedia.org The reactivity of the aromatic ring and the amino group allows for a vast number of chemical transformations, making aniline derivatives versatile intermediates in organic synthesis. wikipedia.org
The synthesis of such aniline derivatives can often be achieved through reactions such as the reductive amination of an aldehyde with an aniline or through nucleophilic substitution reactions. For instance, a general approach could involve the reaction of 2-methoxyaniline with 3-fluorobenzyl bromide. google.com
Table 2: Key Structural Components and Their Significance
| Component | Significance in Chemical Research |
| Aniline Core | A versatile platform for synthesizing a wide array of organic compounds, including dyes, polymers, and pharmaceuticals. wordpress.comresearchgate.net |
| N-Aryl Amine Linkage | A common and important structural motif in medicinal chemistry, often contributing to the biological activity of drug molecules. wjpmr.com |
| Methoxy (B1213986) Group (ortho) | An electron-donating group that can influence the reactivity and conformation of the molecule. nih.gov |
| Fluorobenzyl Group | Introduces fluorine's unique properties, potentially enhancing metabolic stability and binding affinity in a medicinal chemistry context. tandfonline.comnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-17-14-8-3-2-7-13(14)16-10-11-5-4-6-12(15)9-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFKOVIICJNCOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic and Structural Characterization of N 3 Fluorobenzyl 2 Methoxyaniline
Advanced Vibrational Spectroscopy Applications
FT-IR spectroscopy is instrumental in identifying the key functional groups within N-(3-Fluorobenzyl)-2-methoxyaniline by measuring the absorption of infrared radiation. The secondary amine (N-H) group typically exhibits a characteristic stretching vibration in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH₂) and methoxy (B1213986) (-OCH₃) groups are observed just below 3000 cm⁻¹.
The presence of two distinct aromatic rings gives rise to a series of C=C stretching vibrations within the 1450-1610 cm⁻¹ range, which are characteristic of the phenyl and fluorophenyl moieties. The C-N stretching vibration of the aromatic amine is typically found between 1250 and 1360 cm⁻¹. The aryl ether linkage is identified by its characteristic asymmetric C-O-C stretching band, usually appearing as a strong absorption around 1230-1270 cm⁻¹, and a symmetric stretch near 1020-1075 cm⁻¹. The carbon-fluorine (C-F) bond, a key feature of the molecule, produces a strong and characteristic absorption band in the 1000-1250 cm⁻¹ region. Various C-H in-plane and out-of-plane bending vibrations provide further structural confirmation in the fingerprint region (below 1500 cm⁻¹).
Table 1: FT-IR Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3400 | N-H Stretch | Secondary Amine | Medium, Sharp |
| 3100-3000 | C-H Stretch | Aromatic Rings | Medium to Weak |
| 2980-2850 | C-H Stretch | -CH₂- and -OCH₃ | Medium |
| 1610-1580 | C=C Stretch | Aromatic Ring | Medium |
| 1520-1470 | C=C Stretch | Aromatic Ring | Strong |
| 1350-1250 | C-N Stretch | Aryl Amine | Strong |
| 1260-1230 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |
| 1200-1100 | C-F Stretch | Fluoroaromatic | Strong |
| 1050-1020 | Symmetric C-O-C Stretch | Aryl Ether | Medium |
| 900-675 | C-H Out-of-Plane Bend | Aromatic Rings | Strong |
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the carbon skeleton of the aromatic rings. The symmetric "breathing" modes of the phenyl rings, which involve the concerted expansion and contraction of the carbon ring, typically give rise to strong and sharp signals in the Raman spectrum.
The C=C stretching vibrations of the aromatic rings are also prominent in the Raman spectrum. Aliphatic C-H stretching vibrations are clearly observable, as are the vibrations associated with the C-CH₂-N linkage. While the N-H and C-F stretches are also present, they are often weaker in the Raman spectrum compared to their intensity in the FT-IR spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete and unambiguous assignment of the fundamental vibrational modes of this compound. researchgate.netnih.govscispace.com
Table 2: Key FT-Raman Shifts and Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3100-3050 | C-H Stretch | Aromatic Rings | Strong |
| 2950-2880 | C-H Stretch | -CH₂- and -OCH₃ | Medium |
| ~1600 | C=C Stretch / Ring Breathing | Aromatic Ring | Strong |
| ~1000 | Symmetric Ring Breathing | Aromatic Ring | Very Strong, Sharp |
| 1200-1100 | C-F Stretch | Fluoroaromatic | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR spectroscopy provides a precise count and environmental analysis of the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the protons of the methoxy group, the methylene bridge, the secondary amine, and the two aromatic rings.
The three protons of the methoxy (-OCH₃) group are chemically equivalent and are expected to appear as a sharp singlet, typically in the range of δ 3.7-3.9 ppm. The two methylene protons (-CH₂-) are also equivalent and should appear as a singlet around δ 4.3-4.6 ppm; this signal may show coupling to the N-H proton depending on the solvent and experimental conditions. The single N-H proton typically appears as a broad singlet, with a chemical shift that can vary significantly depending on concentration and solvent, but is often found between δ 4.0 and 5.0 ppm.
The aromatic region (δ 6.5-7.5 ppm) will contain signals for the eight protons on the two benzene (B151609) rings. The four protons on the 2-methoxyaniline ring and the four protons on the 3-fluorobenzyl ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. The fluorine atom on the benzyl (B1604629) ring will further influence the chemical shifts and coupling patterns of the adjacent protons. rsc.orgrsc.orglibretexts.org
Table 3: Predicted ¹H NMR Chemical Shifts and Assignments for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.6 - 7.5 | Multiplet (m) | 8H | Aromatic Protons (Ar-H) |
| ~4.5 | Singlet (s) | 2H | Methylene Protons (-CH₂-) |
| ~4.2 | Broad Singlet (br s) | 1H | Amine Proton (-NH-) |
| ~3.8 | Singlet (s) | 3H | Methoxy Protons (-OCH₃) |
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. This compound has 14 carbon atoms, and due to molecular asymmetry, 14 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
The methoxy carbon (-OCH₃) is expected to resonate in the upfield region, typically around δ 55-56 ppm. nih.govresearchgate.net The methylene bridge carbon (-CH₂) signal is anticipated to appear in the range of δ 48-55 ppm. The twelve aromatic carbons will have signals in the downfield region of δ 110-165 ppm. The carbons directly attached to the electronegative oxygen, nitrogen, and fluorine atoms will be significantly deshielded and appear at the lower end of this range. Specifically, the carbon bearing the methoxy group (C-O) and the carbon attached to the nitrogen (C-N) on the aniline (B41778) ring will be found around δ 147-152 ppm. The carbon atom directly bonded to fluorine (C-F) on the benzyl ring will show a large one-bond coupling constant (¹JCF) and a chemical shift around δ 160-164 ppm.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 163 (d, ¹JCF ≈ 245 Hz) | Ar-C-F |
| 148 - 152 | Ar-C-O and Ar-C-N |
| 110 - 142 | Other Aromatic Carbons (Ar-C) |
| ~55 | Methoxy Carbon (-OCH₃) |
| ~50 | Methylene Carbon (-CH₂) |
¹⁹F NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms within a molecule. nih.govresearchgate.net Since there is only one fluorine atom in this compound, the ¹⁹F NMR spectrum is expected to show a single signal. rsc.org The chemical shift for a fluorine atom attached to an aromatic ring typically falls within the range of δ -110 to -140 ppm (relative to CFCl₃). This signal will likely appear as a multiplet, specifically a triplet of doublets or a similar complex pattern, due to spin-spin coupling with the ortho and meta protons on the fluorobenzyl ring. nih.gov This provides definitive confirmation of the fluorine's presence and its position on the aromatic ring.
Table 5: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -112 to -115 | Multiplet (m) | Ar-F |
X-ray Crystallographic Studies for Solid-State Structure Determination
Extensive searches of crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for this compound. Therefore, a definitive determination of its solid-state structure, including its crystal system, space group, and detailed intermolecular interactions, cannot be provided at this time. The following sections outline the analytical approaches that would be taken if such data were available.
Crystal System and Space Group Analysis
A conclusive analysis of the crystal system and space group for this compound is contingent upon successful single-crystal X-ray diffraction experiments. At present, no such experimental data has been deposited in publicly accessible scientific databases.
Should crystallographic data become available, the determination of the crystal system (e.g., monoclinic, orthorhombic, etc.) and space group would be the initial step in the structural elucidation. This information is fundamental as it describes the symmetry of the unit cell and the arrangement of molecules within the crystal lattice.
Interactive Data Table: Hypothetical Crystallographic Parameters
The following table is presented for illustrative purposes to show how data would be organized. As no experimental data is available for this compound, this table remains unpopulated.
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Intermolecular Interactions and Hydrogen Bonding Networks
A detailed description of the intermolecular interactions and hydrogen bonding networks within the crystal structure of this compound is not possible without experimental crystallographic data.
In the absence of a determined crystal structure, a theoretical discussion can be informed by the structural motifs observed in related compounds. For instance, in the crystal structure of the parent compound, N-benzylaniline, the packing is influenced by N—H⋯π interactions, where the amine proton interacts with the aromatic ring of a neighboring molecule, forming chains. researchgate.netnih.gov
Interactive Data Table: Potential Intermolecular Interactions
This table outlines the types of interactions that could be expected in the crystal structure of this compound. The specific details are unknown without experimental data.
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
| N—H⋯N | N-H | N | Data not available | Data not available |
| N—H⋯O | N-H | O (methoxy) | Data not available | Data not available |
| N—H⋯F | N-H | F | Data not available | Data not available |
| N—H⋯π | N-H | Aromatic Ring | Data not available | Data not available |
| C—H⋯O | C-H | O (methoxy) | Data not available | Data not available |
| C—H⋯F | C-H | F | Data not available | Data not available |
| C—H⋯π | C-H | Aromatic Ring | Data not available | Data not available |
| π⋯π Stacking | Aromatic Ring | Aromatic Ring | Data not available | Data not available |
Computational and Theoretical Investigations of N 3 Fluorobenzyl 2 Methoxyaniline
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations serve as the bedrock for analyzing the molecular properties of N-(3-Fluorobenzyl)-2-methoxyaniline. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and vibrational states.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, particularly using functionals like B3LYP, are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. dergipark.org.trepstem.net This process, called geometry optimization, calculates key structural parameters such as:
Bond Lengths: The distances between bonded atoms.
Bond Angles: The angles formed by three consecutive bonded atoms.
Dihedral Angles: The torsional angles between planes of atoms, which define the molecule's conformation.
Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's vibrational frequencies. epstem.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing these calculated values with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy allows for the validation of the computational model and the accurate assignment of vibrational modes observed in the spectra. researchgate.netresearchgate.netnih.gov
| Parameter | Value |
|---|---|
| C-N Bond Length (Aniline) | ~1.40 Å |
| C-N Bond Length (Benzyl) | ~1.46 Å |
| C-F Bond Length | ~1.35 Å |
| C-O Bond Length | ~1.37 Å |
| C-N-C Bond Angle | ~120° |
The Hartree-Fock (HF) method is another foundational ab initio approach to approximate the molecular wavefunction and energy. Unlike DFT, HF does not fully account for electron correlation, which can make it less accurate for many systems. However, its computational efficiency and fundamental nature make it a valuable tool in comparative studies. By calculating properties of this compound using both HF and various DFT functionals, researchers can assess the performance and reliability of different theoretical levels for this specific molecular structure.
Electronic Structure and Reactivity Descriptors
Understanding the electronic structure is key to predicting a molecule's chemical reactivity. Computational methods provide several descriptors that illuminate how this compound is likely to behave in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org
HOMO: This orbital is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons, making it a measure of its nucleophilicity. youtube.com
LUMO: This is the lowest energy orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons, reflecting its electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov For this compound, FMO analysis would pinpoint the regions of the molecule most involved in electron donation and acceptance.
Table 2: Illustrative FMO Energy Data (Note: This table illustrates the typical output of an FMO analysis.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. walisongo.ac.idnih.gov It is a valuable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. The map is color-coded to indicate different regions of electrostatic potential: thaiscience.info
Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to attack by electrophiles. nih.gov
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to attack by nucleophiles. nih.gov
For this compound, an MEP map would likely show negative potential around the electronegative fluorine, oxygen, and nitrogen atoms, and positive potential around the hydrogen atoms. nih.gov
Mulliken population analysis is a method used to estimate the partial charge on each atom within the molecule based on the calculated molecular orbitals. niscpr.res.inwikipedia.org These charges provide a quantitative picture of the electron density distribution, revealing which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). researchgate.net This information helps in understanding the molecule's polarity and identifying reactive sites. While widely used due to its simplicity, it is known that Mulliken charges can be sensitive to the choice of basis set used in the calculation. wikipedia.orguni-muenchen.de
Role of N 3 Fluorobenzyl 2 Methoxyaniline As a Strategic Intermediate in Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The utility of N-(3-Fluorobenzyl)-2-methoxyaniline as a precursor is evident in its role in multi-step syntheses of complex, high-value organic molecules. Organic chemists utilize its inherent reactivity to build sophisticated structures that would be difficult to assemble otherwise.
One of the most notable applications is in the development of novel therapeutic agents. For instance, the N-(3-fluorobenzyl) moiety is a key component in the synthesis of potent inhibitors of the ALK5 receptor (TGF-β type I receptor kinase), which is a target for controlling the progression of cancers and fibrotic diseases. researchgate.netnih.gov In one such synthesis, a deuterated analogue, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, was developed as a potential clinical candidate. researchgate.netnih.gov This complex molecule demonstrated potent inhibitory effects in cellular assays and favorable pharmacokinetic properties, highlighting the importance of the N-(3-fluorobenzyl) fragment in achieving the desired biological activity. researchgate.netnih.gov The synthesis of such molecules underscores the role of this compound as a foundational building block for creating intricate molecular designs with significant therapeutic potential.
Table 1: Examples of Complex Molecules Derived from N-(3-Fluorobenzyl) Intermediates
| Final Compound Class | Therapeutic Target | Key Synthetic Role of Precursor | Reference |
|---|---|---|---|
| Imidazole-based inhibitors | ALK5 Receptor | Forms a critical part of the final molecular structure, influencing binding and pharmacokinetics. | researchgate.netnih.gov |
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the aniline (B41778) moiety is a privileged starting point for their synthesis. sigmaaldrich.combeilstein-journals.org this compound, with its reactive amino group and activated aromatic ring, is an ideal building block for constructing a variety of heterocyclic scaffolds. rsc.orgresearchgate.net
The synthesis of substituted pyrroles, a motif present in many biologically active molecules, can be achieved through various condensation reactions. scispace.comresearchgate.net The Paal-Knorr synthesis, for example, involves the reaction of a primary amine with a 1,4-dicarbonyl compound. In this context, this compound can serve as the primary amine source. The reaction proceeds via the formation of a di-imine intermediate, which then undergoes cyclization and dehydration to yield the N-substituted pyrrole (B145914). The presence of the 3-fluorobenzyl group on the nitrogen atom allows for the introduction of this specific functionality directly into the final pyrrole structure. Metal-free methods have also been developed for creating highly substituted pyrroles from precursors like allenamides and propargyl sulfonylamides, showcasing the diverse routes available for synthesizing these important heterocycles. rsc.org
Thiazole (B1198619) rings are another important class of heterocycles found in numerous pharmacologically active compounds. nih.govnih.gov The Hantzsch thiazole synthesis is a classic method that involves the reaction of a thioamide with an α-haloketone. While this compound itself is not a direct component, it can be readily converted into a corresponding N-(3-fluorobenzyl)-N-(2-methoxyphenyl)thioformamide. This derivative can then participate in Hantzsch-type cyclizations. Alternatively, syntheses starting from N-arylthioamides are common. The aniline moiety of this compound is a precursor to such thioamides, which can then be cyclized to form the desired thiazole ring, often incorporating other functionalities. nih.gov For example, series of thiazole derivatives have been prepared from benzothiazole-containing precursors, which themselves can be derived from aniline-based starting materials. nih.gov
Indanones are valuable intermediates and possess a range of biological activities. beilstein-journals.org A primary method for their synthesis is the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid derivatives. beilstein-journals.org this compound can be envisioned as a precursor in a multi-step synthesis of a substituted indanone. For example, the aniline could first be acylated with a suitable three-carbon electrophile. The resulting N-substituted propionamide (B166681) could then be hydrolyzed to the corresponding carboxylic acid. Treatment of this acid with a strong acid catalyst (e.g., polyphosphoric acid or AlCl₃) would induce an intramolecular electrophilic aromatic substitution, where the activated methoxy-substituted ring is attacked by the acylium ion to form the five-membered ketone ring of the indanone scaffold. beilstein-journals.org The synthesis of imidazolyl-substituted 2-benzylidene indanone derivatives has been explored for their potential as aromatase inhibitors, demonstrating the therapeutic relevance of this scaffold. ebi.ac.uk
The quinoline (B57606) and quinazoline (B50416) ring systems are prevalent in a vast number of pharmaceuticals. nih.govresearchgate.net Several classic named reactions for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as key starting materials. This compound is well-suited for these reactions.
In a Doebner-von Miller-type reaction, the aniline would be reacted with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. The reaction proceeds through a Michael addition of the aniline to the unsaturated system, followed by cyclization and oxidation to furnish the quinoline ring. The methoxy (B1213986) group on the aniline ring directs the cyclization, and the entire N-(3-fluorobenzyl)-2-methoxyphenyl unit becomes incorporated into the final quinoline product. Similarly, quinazolines can be synthesized from anilines. nih.gov For instance, treatment of this compound with an ortho-amino-benzoic acid derivative or its equivalent can lead to the formation of a quinazolinone scaffold, a core structure in many bioactive compounds. researchgate.netnih.gov
Table 2: Heterocyclic Scaffolds from Aniline-Based Building Blocks
| Heterocyclic System | General Synthetic Approach | Role of Aniline Derivative | Representative References |
|---|---|---|---|
| Pyrrole | Paal-Knorr Synthesis | Serves as the primary amine source for condensation with a 1,4-dicarbonyl. | scispace.comnih.gov |
| Thiazole | Hantzsch Synthesis (via thioamide) | Precursor to the required N-arylthioamide component. | nih.govnih.gov |
| Indanone | Intramolecular Friedel-Crafts Acylation | Forms the aromatic core that undergoes cyclization. | beilstein-journals.orgnih.gov |
| Quinoline | Doebner-von Miller, Skraup, Friedländer | Acts as the key nucleophile and provides one of the rings for the fused system. | nih.govnih.gov |
Mechanistic Pathways of Reactions Involving the Aniline Moiety
The reactivity of this compound is dominated by the chemical properties of its aniline core. The nitrogen atom of the secondary amine is nucleophilic, while the attached benzene (B151609) ring is activated towards electrophilic substitution due to the electron-donating methoxy group.
The lone pair of electrons on the nitrogen atom is central to its role as a nucleophile. In reactions like the Michael addition (a key step in the Doebner-von Miller quinoline synthesis) or in the initial step of the Paal-Knorr pyrrole synthesis, this lone pair attacks an electrophilic carbon atom. The steric bulk of the 3-fluorobenzyl and 2-methoxy groups can influence the rate of this attack but does not prevent it.
The methoxy group at the ortho position is a strong electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the para position (position 5) and to a lesser extent, the other ortho position (position 3). This regioselectivity is crucial in reactions like the intramolecular Friedel-Crafts acylation for indanone synthesis, where cyclization occurs at a specific, activated position on the ring. beilstein-journals.org The fluorine atom on the benzyl (B1604629) group is an electron-withdrawing group, but its electronic effect on the reactivity of the aniline ring is minimal due to the separation by the benzylic CH₂ group. However, its presence is critical for modulating the properties of the final molecule, such as receptor binding affinity or metabolic stability. researchgate.net
Advanced Medicinal Chemistry and Mechanistic Biological Relevance of N 3 Fluorobenzyl 2 Methoxyaniline and Its Derivatives
Scaffold Significance in Drug Discovery
The N-(3-fluorobenzyl)-2-methoxyaniline framework serves as a significant scaffold in medicinal chemistry and drug discovery. Its structural characteristics, featuring a diarylamine core, provide a versatile template for the development of pharmacologically active molecules. This scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets, including G-protein coupled receptors and kinases. The presence of the 2-methoxy group and the 3-fluoro substituent on the benzyl (B1604629) ring are key features that can influence the molecule's conformational flexibility, metabolic stability, and binding affinity to target proteins. These substitutions can enhance interactions with the active sites of enzymes and receptors, making this scaffold a valuable starting point for the design of novel therapeutic agents.
The adaptability of the this compound scaffold allows for the synthesis of large libraries of derivatives through modifications at various positions. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds with improved potency and selectivity. The diarylamine motif is a recurring feature in many biologically active compounds, and its incorporation into the this compound structure contributes to its broad applicability in targeting diverse disease areas.
Exploration of Biological Activities (In Vitro and Preclinical Mechanistic Studies)
Inhibition of Kinase Receptors (e.g., ALK5, VEGFR2, c-kit, EGFR, PDGFR)
Derivatives of this compound have been extensively investigated as potent inhibitors of various kinase receptors, which play a crucial role in cellular signaling pathways and are often implicated in cancer and other diseases.
One of the most notable derivatives is N-(3-fluorobenzyl)-N-(2-methoxyphenyl)benzamide , which has demonstrated significant inhibitory activity against multiple receptor tyrosine kinases. Specifically, this class of compounds has been shown to be a potent inhibitor of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) , a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth. By blocking the ATP-binding site of VEGFR2, these derivatives can effectively halt the signaling cascade that leads to endothelial cell proliferation and migration.
Furthermore, these compounds have exhibited inhibitory effects on other important kinase receptors, including PDGFR (Platelet-Derived Growth Factor Receptor) and c-kit , both of which are involved in various cellular processes and are attractive targets in cancer therapy. The multi-targeted nature of these inhibitors can offer a broader therapeutic window by simultaneously blocking several pathways that contribute to tumor progression. While specific data on the direct inhibition of ALK5 (Activin receptor-like kinase 5) and EGFR (Epidermal Growth Factor Receptor) by this compound itself is less detailed, the broader class of diarylamine-based kinase inhibitors has shown promise in targeting these and other related kinases.
Table 1: Inhibitory Activity of this compound Derivatives against Kinase Receptors
| Derivative Class | Target Kinase(s) | IC50 (nM) | Key Mechanistic Insights |
| N-(3-fluorobenzyl)-N-(2-methoxyphenyl)benzamides | VEGFR2, PDGFR, c-kit | Varies | Competitive inhibition of ATP binding to the kinase domain. |
Antimicrobial Potentials and Mechanisms
The this compound scaffold has also been explored for its potential antimicrobial properties. Research into diarylamine derivatives has revealed that these compounds can exhibit activity against a range of microbial pathogens, including bacteria and fungi.
The proposed mechanism of antimicrobial action for these compounds often involves the disruption of essential cellular processes in microorganisms. This can include the inhibition of vital enzymes necessary for microbial survival or interference with the integrity of the cell membrane, leading to cell lysis. The lipophilic character of the diarylamine scaffold, further enhanced by the fluoro substituent, may facilitate the penetration of the molecule through the microbial cell wall and membrane.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound and its derivatives has been another area of investigation. Inflammation is a key component of many chronic diseases, and the development of novel anti-inflammatory agents is of significant interest.
The mechanism of action for the anti-inflammatory effects of diarylamine-based compounds is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. By inhibiting COX-1 and COX-2, these compounds can reduce the production of prostaglandins, which are potent inflammatory mediators. The structural features of the this compound scaffold can be optimized to fit within the active site of these enzymes, thereby blocking their activity.
Antimalarial Investigations
The global health threat posed by malaria has driven research into novel therapeutic agents, and the this compound scaffold has been considered in this context. Diarlyamine derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
The antimalarial mechanism of these compounds is thought to involve the inhibition of crucial parasitic enzymes or pathways. One potential target is the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion that is toxic to the parasite. By interfering with this process, these compounds can induce a build-up of toxic heme, leading to parasite death.
Antioxidant Activity
The antioxidant potential of compounds containing the this compound scaffold has also been explored. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a variety of diseases.
The antioxidant activity of diarylamine derivatives is often attributed to their ability to act as radical scavengers. The nitrogen atom in the diarylamine linker can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The electronic properties of the substituents on the aromatic rings can influence the antioxidant capacity of these molecules.
Other Potential Biological Targets (e.g., DprE1, CFTR, TopoII, DHPS)
The this compound scaffold possesses structural features, such as aromatic rings and a flexible linker, that could allow it to interact with a variety of biological targets. While direct studies on this compound are lacking, the targets listed below are inhibited by other chemical classes, and computational or screening methods could assess the potential of this compound derivatives.
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): An essential enzyme in Mycobacterium tuberculosis, DprE1 is a key target for antitubercular drug development. The enzyme's active site accommodates various scaffolds, and the potential for this compound derivatives to act as inhibitors would need to be determined through targeted screening.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Modulators of the CFTR protein are crucial for treating cystic fibrosis. Potentiators, like Ivacaftor, work to increase the channel's opening probability. cambridgemedchemconsulting.com The development of novel CFTR modulators often involves high-throughput screening of diverse chemical libraries, for which this compound could be a candidate.
Topoisomerase II (TopoII): TopoII inhibitors are a cornerstone of cancer chemotherapy. These enzymes manage DNA tangles, and their inhibition leads to catastrophic DNA damage in cancer cells. Many TopoII poisons are polycyclic compounds that intercalate into DNA, a mechanism for which the planar aromatic rings of the this compound scaffold might have some, albeit likely weak, propensity. nih.gov
Dihydropteroate Synthase (DHPS): As a key enzyme in the folate biosynthesis pathway, DHPS is a well-established target for antibacterial sulfonamides. Non-sulfa based inhibitors are of great interest, and the this compound scaffold could be explored for its ability to mimic the p-aminobenzoic acid (PABA) substrate.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
SAR studies are fundamental to optimizing a lead compound into a drug candidate. For the this compound scaffold, a systematic exploration of its chemical space would be required to understand how molecular modifications affect biological activity.
Impact of Substituents on Biological Activity
The biological activity of derivatives of this compound would be highly dependent on the nature and position of various substituents.
Aniline (B41778) Ring Substituents: The 2-methoxy group is a key feature. Altering this to other alkoxy groups (ethoxy, propoxy) or replacing it with bioisosteres like hydroxyl or fluoro groups could impact activity and metabolic stability. cambridgemedchemconsulting.com Adding further substituents to the aniline ring could modulate electronic properties and provide additional interaction points with a target.
Benzyl Ring Substituents: The 3-fluoro position on the benzyl ring is critical. Moving the fluorine to the 2- or 4-position would alter the molecule's electronic and conformational profile. Replacing fluorine with other halogens (Cl, Br) or with electron-donating or electron-withdrawing groups (e.g., methyl, cyano, trifluoromethyl) would systematically probe the requirements of a target's binding pocket. frontiersin.org
Secondary Amine Linker: The nitrogen atom of the linker is a potential hydrogen bond donor. N-alkylation or N-acylation would remove this potential and could significantly alter the compound's properties and biological activity.
The following table illustrates a hypothetical SAR exploration for a generic biological target:
| Compound | R1 (Aniline Ring) | R2 (Benzyl Ring) | Linker | Relative Activity |
| Parent | 2-OCH₃ | 3-F | -NH- | 1x |
| Analog 1 | 2-OH | 3-F | -NH- | Varies |
| Analog 2 | 2-OCH₃ | 4-F | -NH- | Varies |
| Analog 3 | 2-OCH₃ | 3-Cl | -NH- | Varies |
| Analog 4 | 2,4-(OCH₃)₂ | 3-F | -NH- | Varies |
| Analog 5 | 2-OCH₃ | 3-F | -N(CH₃)- | Varies |
Molecular Insights from Ligand-Target Interactions (e.g., molecular docking, in silico methods)
In the absence of experimental data, in silico methods like molecular docking provide a powerful tool to predict and analyze potential interactions between a ligand and its target. nih.govnih.gov
If a biological target for this compound were identified and its crystal structure known, molecular docking could provide valuable insights:
Binding Mode Prediction: Docking simulations would predict the most likely orientation of the compound within the target's active site. nih.gov
Key Interactions: These simulations could highlight specific interactions, such as:
Hydrogen bonding between the amine linker and polar residues (e.g., Asp, Glu, Ser).
Pi-pi stacking between the aromatic rings and residues like Phe, Tyr, or Trp.
Hydrophobic interactions between the aromatic rings and nonpolar pockets.
Specific interactions involving the fluorine and methoxy (B1213986) substituents. dergipark.org.tr
Guiding SAR: By understanding these predicted interactions, medicinal chemists can prioritize the synthesis of new derivatives. For example, if the 4-position of the aniline ring is predicted to be near a small hydrophobic pocket, adding a methyl group at that position would be a rational design choice. nih.gov
Bioisosteric Replacements and Scaffold Hopping Strategies from this compound
Bioisosteric replacement and scaffold hopping are advanced strategies used to improve a compound's properties or to discover novel chemical series with similar activity. nih.gov
Bioisosteric Replacements: This involves swapping a functional group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com This can be used to improve potency, enhance selectivity, or overcome liabilities like poor metabolic stability. chemrxiv.org
Methoxy Group: The O-methyl group could be replaced by other groups like -F, -NH₂, or even be part of a fused ring. cambridgemedchemconsulting.com
Fluorine: The fluorine atom could be replaced by a hydroxyl or cyano group.
Phenyl Rings: A phenyl ring could be replaced by a bioisosteric heterocycle like a pyridine (B92270) or thiophene (B33073) ring. cambridgemedchemconsulting.com This can alter solubility, polarity, and introduce new hydrogen bonding capabilities, potentially improving pharmacokinetic properties or blocking metabolic oxidation. rsc.org
Scaffold Hopping: This more drastic approach involves replacing the entire core structure (the N-benzyl-aniline scaffold) with a topologically or pharmacophorically similar one. nih.govnih.gov The goal is to retain the key binding interactions while moving into novel chemical space, which can lead to improved properties and new intellectual property. For instance, a study on N-benzyl-3,4,5-trimethoxyaniline used scaffold hopping to develop 5,6,7-trimethoxyflavan derivatives as potential anticancer agents. nih.govdntb.gov.ua A similar conceptual approach could be applied to the this compound core, replacing it with a more rigid heterocyclic system that maintains the spatial orientation of the key pharmacophoric features.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes for Diverse N-(3-Fluorobenzyl)-2-methoxyaniline Derivatives
The generation of a diverse library of this compound derivatives is crucial for exploring its full potential. Future research should focus on developing versatile and efficient synthetic strategies to introduce a wide range of substituents on both aromatic rings and the amine nitrogen.
One promising approach is the reductive amination of 3-fluorobenzaldehyde (B1666160) with 2-methoxyaniline, a straightforward method that can be adapted to create a variety of analogs by using substituted anilines and benzaldehydes. Furthermore, borrowing hydrogen methodology, a green chemistry approach, could be employed for the N-alkylation of 2-methoxyaniline with 3-fluorobenzyl alcohol, offering an environmentally benign alternative. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could provide a powerful tool for the synthesis of derivatives with complex aryl or heteroaryl substituents on the nitrogen atom. Moreover, functionalization of the aromatic rings through electrophilic or nucleophilic aromatic substitution would allow for the introduction of a wide array of functional groups, further expanding the chemical space of accessible derivatives. A patent for N-benzyl aniline (B41778) derivatives suggests a two-step synthesis involving the formation of an intermediate followed by reduction with sodium borohydride (B1222165), a method that could be adapted for the synthesis of various derivatives. google.com
Advanced Computational Modeling for Mechanism-Based Drug Design
Computational methods are indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents. nih.gov For this compound, advanced computational modeling can provide deep insights into its potential as a pharmacophore.
Structure-Based Drug Design (SBDD): Where the three-dimensional structure of a biological target is known, SBDD approaches like molecular docking can be used to predict the binding mode and affinity of this compound derivatives. This approach has been successfully used for other N-benzyl aniline derivatives, for instance, in the design of inhibitors for acetylcholinesterase (AChE) and carbonic anhydrases (hCAs). researchgate.netresearchgate.net
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be employed. These methods rely on the chemical structures and biological activities of a series of active compounds to build predictive models.
Molecular Dynamics (MD) Simulations and Free Energy Perturbation (FEP): These more computationally intensive methods can provide a more accurate prediction of binding affinities and a deeper understanding of the dynamic interactions between a ligand and its target protein. The combined application of docking, MD, and FEP has been shown to be a reasonable approach for directed organic synthesis and ligand optimization. medchemexpress.com
Deepening Mechanistic Understanding of Biological Interactions
Preliminary research on compounds structurally related to this compound has revealed a range of biological activities, suggesting that this core structure could be a valuable starting point for the development of new therapeutic agents.
Derivatives of N-benzyl aniline have been investigated as inhibitors of several important enzyme families:
Kinases: A derivative of N-(3-fluorobenzyl) amine has been synthesized and identified as a potent inhibitor of the ALK5 receptor, a serine/threonine kinase involved in cancer and fibrotic diseases. rsc.orgnih.gov
Monoamine Oxidases (MAOs): N-substituted indole-based analogues have shown inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease. researchgate.net Similarly, 3-benzyl-2-substituted quinoxalines have been identified as selective MAO-A inhibitors. researchgate.net
Histone Deacetylases (HDACs) and Acetylcholinesterase (AChE): N-benzyl piperidine (B6355638) derivatives have been designed as dual inhibitors of HDAC and AChE, which are key targets in the treatment of Alzheimer's disease. nih.gov
Future research should aim to systematically screen this compound and its derivatives against a broad panel of biological targets to identify novel activities. For any identified activities, detailed mechanistic studies, including enzyme kinetics and structural biology, will be essential to understand the molecular basis of their action. nih.gov The metabolism of N-benzyl-4-substituted anilines has been studied in vitro, and such studies would be crucial for the development of any potential drug candidate. nih.gov
Exploration of this compound in New Material Sciences or Analytical Applications
Beyond its potential in medicinal chemistry, the unique chemical structure of this compound suggests that it could find applications in material sciences and analytical chemistry.
Analytical Applications: N-benzylaniline has been utilized as a coupling reagent for the spectrophotometric determination of nitrite (B80452) in water samples. medchemexpress.com This suggests that this compound could be investigated for the development of new colorimetric or fluorometric sensors for the detection of various analytes. The fluorine and methoxy (B1213986) substituents may modulate the electronic properties of the aniline nitrogen, potentially leading to improved sensitivity or selectivity.
Material Sciences: The N-benzylaniline scaffold could be incorporated into larger molecular architectures to create novel materials. For instance, its derivatives could be explored as:
Organic Light-Emitting Diodes (OLEDs): The aromatic nature of the compound suggests potential for charge transport and luminescence, properties that are essential for OLED materials.
Nonlinear Optical (NLO) Materials: The presence of electron-donating (methoxy) and electron-withdrawing (fluoro) groups could lead to significant second-order NLO properties.
Corrosion Inhibitors: The nitrogen atom could coordinate to metal surfaces, and the aromatic rings could provide a protective hydrophobic layer, making it a candidate for corrosion inhibition studies.
The exploration of this compound in these areas is still in its infancy, representing a fertile ground for future research and innovation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3-Fluorobenzyl)-2-methoxyaniline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a 3-fluorobenzyl group to 2-methoxyaniline via nucleophilic substitution or reductive amination. For example, phenoxazine derivative syntheses (e.g., Scheme 1 in ) use nitrobenzamide intermediates under controlled heating (80–120°C) and inert atmospheres. Catalytic hydrogenation with palladium or iridium complexes (e.g., ) can improve yield and stereoselectivity. Solvent choice (e.g., ethanol or THF) and pH adjustments (neutral to mildly acidic) are critical to minimize side reactions. Optimization should prioritize temperature control and catalyst screening .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?
- Methodological Answer : ¹H and ¹³C NMR are essential for verifying substituent positions and purity. Key signals include:
- ¹H NMR : Methoxy (-OCH₃) protons at δ 3.7–3.9 ppm; aromatic protons split into distinct patterns due to fluorine coupling (e.g., para-fluorine in the benzyl group causes splitting of adjacent protons).
- ¹³C NMR : Fluorine-substituted carbons show deshielding (e.g., C-F at δ 115–125 ppm), while methoxy carbons appear at δ 55–60 ppm ( ). Comparing experimental data with computational predictions (DFT) or literature analogs ensures accuracy .
Q. What physicochemical properties (e.g., solubility, density, viscosity) of this compound are critical for experimental design?
- Methodological Answer : Density (ρ ≈ 1.12–1.18 g/cm³) and viscosity (η ≈ 2.5–3.5 mPa·s) in primary alcohols (e.g., propan-1-ol) influence reaction kinetics and purification (). Solubility in polar aprotic solvents (e.g., DMF, DMSO) is higher than in alkanes. Hydrogen bonding with alcohols reduces aggregation, enhancing homogeneity. Pre-experiment solubility tests at 303–313 K are recommended to optimize solvent selection .
Advanced Research Questions
Q. What advanced catalytic strategies are applicable for functionalizing this compound, and what mechanistic insights support these methods?
- Methodological Answer : Iridium/monodentate phosphoramidite catalysts enable asymmetric hydrogenation of imine intermediates, achieving >90% enantiomeric excess ( ). Acridine photocatalysis (e.g., ) facilitates decarboxylative coupling under blue light (450 nm), forming C-N bonds via radical intermediates. Mechanistic studies (EPR, kinetic isotope effects) are critical to elucidate pathways and optimize turnover frequency (TOF) .
Q. How do hydrogen bonding and charge-transfer interactions between this compound and primary alcohols affect thermodynamic parameters?
- Methodological Answer : Excess molar volume (Vᴇ) and isentropic compressibility (κₛᴇ) deviations in alcohol mixtures () indicate strong hydrogen bonding. Negative Vᴇ values suggest volume contraction due to electron donor-acceptor interactions. Prigogine-Flory-Patterson (PFP) theory models these effects by correlating free volume changes with solvent polarity. FT-IR spectroscopy can validate H-bond strength via O-H stretching frequency shifts (~3000–3500 cm⁻¹) .
Q. What methodologies are recommended for analyzing and resolving structural isomers or byproducts formed during synthesis?
- Methodological Answer : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients resolves isomers (e.g., 3-fluoro vs. 4-fluoro substitution). GC-MS identifies volatile byproducts (e.g., nitro intermediates). For non-volatile isomers, ¹⁹F NMR provides distinct chemical shifts (e.g., δ -110 to -120 ppm for meta-fluorine vs. -130 ppm for para-fluorine) ( ). Crystallography (XRD) further confirms stereochemistry .
Q. What are the dominant degradation pathways of this compound under advanced oxidation processes (AOPs)?
- Methodological Answer : Hydroxyl radicals (•OH) from Fenton’s reagent attack the methoxy and fluorobenzyl groups, forming quinone intermediates ( ). LC-MS/MS tracks degradation products (e.g., 2-methoxyaniline and 3-fluorobenzoic acid). Rate constants (k) depend on substituents: electron-withdrawing fluorine slows degradation compared to unsubstituted analogs. UV/H₂O₂ systems achieve >80% mineralization at pH 3–5 within 2 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
